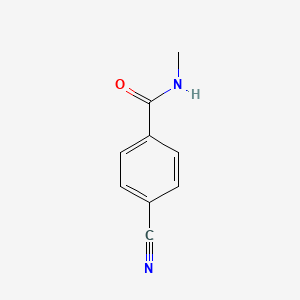

4-cyano-N-methylbenzamide

Descripción

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.aiontosight.ai This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai Researchers have extensively explored benzamide derivatives for their potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases. ontosight.aiontosight.ai The pharmacological diversity of these compounds stems from their ability to be readily functionalized at various positions on the benzamide core, leading to a wide range of biological activities. ontosight.aiwalshmedicalmedia.com

The versatility of the benzamide structure allows for the introduction of different substituents, which can modulate the compound's physicochemical properties, such as stability, lipophilicity, and bioavailability. ontosight.ai This adaptability makes benzamide derivatives attractive candidates for drug discovery and development. ontosight.aiwalshmedicalmedia.com In medicinal chemistry, they have been investigated as enzyme inhibitors, receptor modulators, and antimicrobial agents. ontosight.aiontosight.ai For instance, some benzamide derivatives have shown promise as antipsychotic, anti-inflammatory, and analgesic agents. ontosight.aiontosight.ai The ongoing research in this field focuses on synthesizing novel benzamide derivatives with tailored biological activities and optimized pharmacokinetic profiles. ontosight.ai

Significance of Cyano and N-Methyl Functionalities in Aromatic Amides

The incorporation of specific functional groups into the aromatic amide scaffold, such as cyano (-C≡N) and N-methyl (-NHCH₃) groups, plays a crucial role in modifying the molecule's properties and biological activity. Aromatic amides are key intermediates in organic synthesis due to their ability to be transformed into other functional groups like amines and carboxylic acids. numberanalytics.com

The cyano group is an important functional unit in organic chemistry that consists of a carbon atom triple-bonded to a nitrogen atom. fiveable.me Its presence in an aromatic ring significantly influences the electronic properties of the molecule. fiveable.me The strong electron-withdrawing nature of the cyano group can enhance interactions with biological targets. The nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a handle for further chemical modifications. libretexts.orgnumberanalytics.com

The N-methyl group , a single methyl group attached to the nitrogen of the amide, is a prevalent feature in many biologically active molecules. juniperpublishers.comjuniperpublishers.com Introducing a methyl group can have a profound impact on a molecule's physicochemical properties, including its lipophilicity, which can affect how it crosses biological membranes. juniperpublishers.comfrontiersin.org This modification can also influence the compound's metabolic stability and conformational preferences. juniperpublishers.comnih.gov The strategic placement of a methyl group can lead to a significant increase in binding affinity and potency, an effect sometimes referred to as the "magic methyl" effect. juniperpublishers.comjuniperpublishers.com This enhancement is often attributed to favorable hydrophobic interactions within a receptor's binding site. juniperpublishers.comnih.gov

Historical Context of 4-Cyano-N-Methylbenzamide in Academic Literature

The synthesis of benzamide derivatives has been a subject of interest for many years. Early methods for creating compounds structurally similar to this compound often involved multi-step processes. The development of more efficient synthetic routes, such as the direct condensation of a carboxylic acid with an amine, has been a significant advancement. oatext.com

Specifically, the synthesis of this compound can be achieved through the reaction of a derivative of 4-cyanobenzoic acid with methylamine (B109427). One common approach involves the conversion of 4-cyanobenzoic acid to its more reactive acyl chloride, which then readily reacts with methylamine to form the desired amide. Another method is the direct hydration of a corresponding nitrile. oatext.com

In the broader context of drug discovery, derivatives of N-methylbenzamide have been explored for various applications. For example, enzalutamide, a complex molecule containing a this compound fragment, is an androgen receptor inhibitor. derpharmachemica.com The synthesis of such complex molecules often involves multiple steps, including the formation of the N-methylbenzamide moiety. derpharmachemica.comnih.gov The study of simpler structures like this compound provides valuable insights into the chemical properties and potential reactivity of this important structural unit.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O sigmaaldrich.com |

| Molecular Weight | 160.17 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| SMILES String | N#CC1=CC=C(C=C1)C(NC)=O sigmaaldrich.com |

| InChI Key | UGGZWKXUBBYXLT-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-cyano-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGZWKXUBBYXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408133 | |

| Record name | 4-cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-62-9 | |

| Record name | 4-cyano-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyano N Methylbenzamide

Established Synthetic Pathways for 4-Cyano-N-Methylbenzamide

Palladium-Catalyzed Cyanation Approaches

Palladium-catalyzed cyanation represents a powerful method for the formation of aryl nitriles. nih.govrsc.org This approach is a significant advancement over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and superstoichiometric amounts of toxic copper cyanide. nih.gov The palladium-catalyzed coupling of aryl halides or pseudo-halides with a cyanide source offers milder reaction conditions and greater functional group tolerance. nih.gov

Despite its advantages, palladium-catalyzed cyanation has been known for its potential irreproducibility, largely due to catalyst deactivation by the cyanide anion, which can poison the active palladium species. nih.gov To mitigate this, various strategies have been developed, including the use of less soluble cyanide salts like sodium cyanide, potassium cyanide, and zinc cyanide, or the addition of reducing agents. researchgate.net A significant breakthrough was the use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]), a non-toxic and inexpensive cyanide source, which can be used in aqueous systems, sometimes with a phase-transfer catalyst to facilitate the reaction. nih.govresearchgate.netscispace.com

Key developments in this area include:

The use of palladacycle complexes as efficient catalysts. scispace.com

Microwave-assisted reactions to accelerate the cyanation process. scispace.com

The development of catalyst systems that are effective for a broad range of substrates, including both activated and deactivated aryl halides. researchgate.net

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

| Cyanide Source | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NaCN, KCN, Zn(CN)₂ | Organic solvents, often requires anhydrous conditions. nih.govresearchgate.net | Effective for many substrates. researchgate.net | Highly toxic, potential for catalyst poisoning, may require milling of salts. nih.govresearchgate.net |

| K₄[Fe(CN)₆] | Aqueous or biphasic systems, often with a phase-transfer catalyst, temperatures can be high (>140 °C) but milder conditions are possible. nih.govresearchgate.netscispace.com | Non-toxic, inexpensive, and safe to handle. nih.govresearchgate.net | Can require higher temperatures or specialized catalyst systems for efficient reaction. nih.gov |

Amidation Reactions from Carboxylic Acid Precursors

The formation of an amide bond from a carboxylic acid is a fundamental transformation in organic synthesis. nih.gov Direct condensation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid is typically activated in situ or converted to a more reactive derivative.

Common methods for the synthesis of amides from carboxylic acids include:

Activation with Coupling Reagents: Reagents like carbodiimides or phosphonium (B103445) salts are widely used to facilitate amide bond formation. nih.gov

Conversion to Acid Chlorides: Carboxylic acids can be converted to acid chlorides, which then readily react with amines. For example, benzoyl chloride can be reacted with N-methylaniline to form N-methyl-N-phenyl benzamide (B126). orgsyn.org

In Situ Activation: Methods have been developed for the in situ activation of carboxylic acids. One such method involves the use of triphenylphosphine (B44618) and N-chlorophthalimide to generate a reactive phosphonium salt, which then couples with an amine. nih.gov Another approach utilizes phosphorus oxychloride (POCl3) to promote the one-pot synthesis of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine hydrochloride. wisdomlib.org

The synthesis of this compound can be achieved by the amidation of 4-cyanobenzoic acid with methylamine (B109427), often employing a suitable coupling agent or activation method. rsc.orgnottingham.ac.uk For instance, silane-mediated amidation has been explored for this purpose. nottingham.ac.uk

Table 2: Selected Methods for Amidation from Carboxylic Acids

| Method | Activating/Coupling Reagent | Key Features | Reference |

|---|---|---|---|

| In Situ Activation | Triphenylphosphine/N-chlorophthalimide | Forms a reactive phosphonium salt intermediate. | nih.gov |

| One-Pot Weinreb Amide Synthesis | Phosphorus oxychloride (POCl₃) | Effective for a variety of carboxylic acids, including those with sensitive functional groups. | wisdomlib.org |

| Silane-Mediated Amidation | Phenylsilane | Offers a metal-free approach to amide bond formation. | nottingham.ac.uk |

| Peptide Coupling | HATU | Highly efficient for amide bond formation, often used in solid-phase synthesis. | rsc.org |

Novel Synthetic Routes and Process Optimization

Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides

In the quest for more efficient and sustainable synthetic methods, atom-economical reactions that maximize the incorporation of all starting materials into the final product are highly desirable. acs.orgresearchgate.net A notable advancement in this area is the tandem conversion of nitriles to N-methylated amides.

One such protocol describes a cobalt-catalyzed reaction that utilizes a mixture of methanol (B129727) and water to directly convert nitriles into N-methylated amides. acs.orgresearchgate.netacs.org This process is considered atom-economical as methanol serves as the source of the methyl group and water provides the oxygen atom for the amide functionality. acs.orgresearchgate.net Kinetic studies have provided insights into the reaction mechanism, suggesting the involvement of a Co(I)-H species and that the activation of the C-H bond of methanol is a key step. acs.orgresearchgate.net The reaction is generally faster with electron-deficient nitriles. acs.orgresearchgate.net

This tandem approach has been successfully applied to a variety of nitriles, including challenging substrates like heteroaromatic nitriles and dinitriles, albeit sometimes requiring longer reaction times and higher temperatures. acs.org

Regioselective Synthesis Strategies for Benzamide Analogues

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing complex molecules. For benzamide analogues, regioselective synthesis allows for the precise placement of functional groups on the aromatic ring, which is crucial for their biological activity and material properties.

Strategies for the regioselective synthesis of benzamide analogues often involve the use of specific catalysts or directing groups. For example, palladium(II) and ruthenium(II) catalysts have been shown to exhibit different regioselectivity in the C-H hydroxylation of benzanilides, providing access to diverse ortho-hydroxylated derivatives. rsc.org Computational studies suggest that steric effects dominate the regioselectivity in the ruthenium-catalyzed reaction, while electronic effects are more influential in the palladium-catalyzed reaction. rsc.org

The synthesis of novel benzamide-based heterocyclic compounds, such as 5-aminopyrazoles, also relies on regioselective reactions. nih.gov These multi-step syntheses often involve the careful control of reaction conditions to achieve the desired substitution pattern on the pyrazole (B372694) ring. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound. acs.orgmdpi.com

Key green chemistry concepts relevant to the synthesis of this compound include:

Atom Economy: As discussed previously, tandem reactions that maximize the incorporation of starting materials into the final product are a prime example of high atom economy. acs.orgresearchgate.netacs.org

Use of Safer Solvents and Reagents: The move away from highly toxic cyanide sources like metal cyanides to less hazardous alternatives such as K4[Fe(CN)6] in palladium-catalyzed cyanations is a significant step towards greener synthesis. nih.govresearchgate.netscispace.com The exploration of solvent-free reaction conditions or the use of water as a solvent also aligns with this principle. actascientific.comresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste. acs.org The development of more efficient and recyclable catalysts for both cyanation and amidation reactions is an active area of research. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, can reduce the environmental and economic impact of a synthesis. scispace.comacs.org

The application of phase-transfer catalysts (PTC) can also be considered a green chemistry approach, as it can accelerate reactions between immiscible reactants, often allowing for the use of water as a solvent and avoiding the need for expensive and hazardous aprotic solvents. actascientific.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, leveraging the magnetic properties of atomic nuclei like ¹H and ¹³C. researchgate.net For aromatic amides, it not only confirms the static structure but also reveals dynamic behaviors such as restricted rotation around the amide C-N bond. azom.comnanalysis.com

The ¹H NMR spectrum of 4-cyano-N-methylbenzamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the electron-withdrawing cyano group are expected to be shifted further downfield compared to those ortho to the amide group. The N-methyl group protons will appear as a doublet due to coupling with the adjacent N-H proton, while the amide proton itself often presents as a broad signal due to quadrupole broadening and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (ortho to -CN) | ~7.8 - 8.0 | Doublet (d) | Deshielded by the anisotropic and electron-withdrawing effects of the cyano and carbonyl groups. |

| Aromatic (ortho to -C(O)NHCH₃) | ~7.6 - 7.8 | Doublet (d) | |

| Amide (N-H) | ~6.5 - 8.5 | Broad Singlet (br s) | Chemical shift and peak shape can be highly dependent on solvent, concentration, and temperature. |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. hw.ac.uk For this compound, nine distinct signals are expected. The carbonyl carbon of the amide is characteristically found at the downfield end of the spectrum (165-175 ppm). The carbon of the cyano group and the four unique aromatic carbons also give rise to signals in the aromatic region (110-140 ppm). The N-methyl carbon appears in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~166 - 170 | Most downfield signal due to the electronegative oxygen atom. |

| Aromatic (C-C(O)NHCH₃) | ~135 - 140 | Quaternary carbon, deshielded. |

| Aromatic (CH, ortho to -C(O)NHCH₃) | ~128 - 130 | |

| Aromatic (CH, ortho to -CN) | ~132 - 134 | Deshielded due to the effect of the cyano group. |

| Aromatic (C-CN) | ~115 - 118 | Quaternary carbon. |

| Cyano (-C≡N) | ~118 - 120 | Characteristic chemical shift for a nitrile carbon. |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

The partial double-bond character of the amide C-N bond restricts free rotation, a phenomenon that can be studied in detail using advanced NMR techniques. nanalysis.comlibretexts.org At room temperature, this restricted rotation can lead to the observation of distinct signals for groups attached to the nitrogen if they are in different chemical environments (e.g., in N,N-diethylbenzamide). mdpi.com

Variable-temperature (VT) NMR studies are particularly powerful for investigating the rotational dynamics of the amide bond. nih.gov As the temperature of the sample is increased, the rate of rotation around the C-N bond increases. azom.com Eventually, a temperature is reached where the rotation is so rapid on the NMR timescale that separate signals for different conformers merge into a single, averaged signal. This temperature is known as the coalescence temperature. By analyzing the NMR spectra at different temperatures, including the coalescence point, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. nih.gov These studies provide critical information on the conformational properties and molecular motion of aromatic amides. mdpi.comnih.gov

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, which has a molecular formula of C₉H₈N₂O and a monoisotopic mass of approximately 160.0637 Da, HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, providing definitive evidence for the compound's composition. nih.govresearchgate.net Analysis of the fragmentation patterns observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While highly effective for volatile and thermally stable compounds, the analysis of amides by GC can sometimes be challenging due to their polarity and potential for thermal degradation.

For related benzamides, GC-MS analysis often provides a characteristic retention time and a mass spectrum that serves as a molecular fingerprint. rsc.org The mass spectrum typically shows the molecular ion (M⁺) and a series of fragment ions resulting from the predictable cleavage of the molecule. To improve chromatographic performance (e.g., peak shape and volatility), amides can be chemically modified through a process called derivatization prior to GC-MS analysis. researchgate.net A common method is silylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, reducing polarity and enhancing thermal stability.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules like this compound. IR spectroscopy is particularly adept at identifying the specific functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. In contrast, UV-Vis spectroscopy provides information about the electronic transitions within the molecule, especially those involving conjugated π-systems.

In the context of this compound, the IR spectrum is characterized by several key absorption bands that confirm its molecular structure. The presence of a nitrile (C≡N) group, a defining feature of this compound, is indicated by a sharp absorption peak in the region of 2200-2300 cm⁻¹. The secondary amide functionality gives rise to distinct signals: a strong, sharp carbonyl (C=O) stretching vibration typically observed between 1630 and 1680 cm⁻¹, and an N-H stretching band appearing in the 3200-3400 cm⁻¹ region. masterorganicchemistry.com For secondary amides like N-methylbenzamide, this N-H stretch appears as a single peak. masterorganicchemistry.com Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹.

UV-Vis spectroscopy of this compound is primarily used to study its conjugated system, which includes the benzene ring, the carbonyl group, and the cyano group. Molecules with conjugated systems absorb ultraviolet or visible light to promote an electron to a higher energy molecular orbital. msu.edu The absorption maxima (λmax) for benzamide (B126) derivatives are influenced by the substituents on the aromatic ring. The conjugation of the carbonyl group and the cyano group with the benzene ring is expected to result in absorption bands in the UV region, providing evidence of the molecule's electronic structure. The specific wavelengths of absorption can be affected by the solvent used and the electronic nature of the substituents. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretch | > 3000 | Medium-Weak |

| C≡N (Nitrile) | Stretch | 2200 - 2300 | Sharp, Medium |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong, Sharp |

| N-H (Amide II) | Bend | 1510 - 1570 | Medium |

X-ray Crystallography and Solid-State Structural Analysis of Benzamide Scaffolds

In the solid state, benzamide derivatives typically exhibit a nearly planar conformation. The dihedral angle, which describes the twist between the plane of the benzene ring and the plane of the amide group, is a key structural parameter. For instance, in 4-chloro-N-methylbenzamide, this angle is relatively small, with values of 5.9° and 16.7° for the two independent molecules in the asymmetric unit. nih.gov Similarly, 4-methoxy-N-methylbenzamide shows a dihedral angle of 10.6°. researchgate.net This near-planarity suggests a degree of electronic conjugation between the aromatic ring and the amide functionality.

Table 2: Selected Crystallographic Data for Structurally Related Benzamide Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Ring-Amide) | Key Intermolecular Interaction |

| 4-chloro-N-methylbenzamide nih.gov | Triclinic | P-1 | 5.9°, 16.7° | N—H···O Hydrogen Bonds |

| 4-methoxy-N-methylbenzamide researchgate.net | Monoclinic | P2₁/c | 10.6° | N—H···O Hydrogen Bonds |

Computational Chemistry and Conformational Analysis

Quantum Chemical Calculations for Molecular Structure and Energy Landscapes

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. For benzamide (B126) derivatives like 4-cyano-N-methylbenzamide, methods such as Ab Initio and Density Functional Theory (DFT) are instrumental in characterizing the molecular geometry and conformational possibilities.

Ab initio and DFT methods are powerful tools for investigating the structural and electronic properties of benzamide systems. researchgate.netnih.gov DFT, particularly with functionals like B3LYP, is widely used to optimize molecular geometries and calculate vibrational frequencies. nih.gov For instance, studies on various amides have successfully used the B3LYP method with basis sets like 6-311++G(d,p) to determine structural and thermodynamic characteristics. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

DFT studies reveal that the amide group (-CONH-) in benzamides has a significant influence on the electronic distribution of the entire molecule. The planarity of the amide group is a key feature, resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance effect imparts a partial double-bond character to the C-N bond. In this compound, the electron-withdrawing nature of the cyano group at the para position further influences the electronic properties of the benzene (B151609) ring and the amide linkage.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Structure using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(aryl)-C(carbonyl) | 1.50 | C(aryl)-C(carbonyl)-O | 121.0 |

| C(carbonyl)-O | 1.23 | C(aryl)-C(carbonyl)-N | 117.0 |

| C(carbonyl)-N | 1.35 | O=C-N-H | 180.0 |

| N-C(methyl) | 1.46 | C(carbonyl)-N-C(methyl) | 122.0 |

Note: These are typical values for benzamide derivatives calculated using DFT methods and may vary slightly for this compound.

The conformation of this compound is largely defined by the rotation around its single bonds, particularly the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N (amide) bond. Computational methods are used to scan the potential energy surface (PES) by systematically changing the dihedral angles associated with these rotations to determine the most stable conformations and the energy barriers between them. nih.gov

The rotation around the C(carbonyl)-N amide bond is of particular interest. Due to the partial double-bond character, this rotation is significantly restricted, leading to a substantial energy barrier. nih.govacs.org DFT calculations, for example using the M06-2X functional, can estimate these barriers. nih.gov For similar amide-containing molecules, these barriers have been calculated to be in the range of 12-23 kcal/mol. nih.govnih.gov The transition state for this rotation typically involves a 90° twist of the amide bond, which disrupts the π-conjugation.

Rotation around the C(aryl)-C(carbonyl) bond determines the orientation of the amide group relative to the cyanophenyl ring. The energy barrier for this rotation is generally lower than that of the amide bond. The planarity of the system, where the amide group is coplanar with the benzene ring, is often the lowest energy conformation as it maximizes conjugation.

Table 2: Calculated Rotational Energy Barriers for Amide Systems

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| C(carbonyl)-N | DFT (M06-2X) | ~22.7 |

| C(carbonyl)-N | Dynamic NMR | ~19.5 |

| C(aryl)-C(carbonyl) | DFT | 5-10 |

Note: Values are representative for amide systems and serve as an illustration. nih.gov

Molecular Mechanics and Force Field Development for Benzamide Systems

While quantum mechanical methods are highly accurate, their computational cost can be prohibitive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster alternative by using classical potential energy functions, known as force fields. nih.gov These force fields are composed of parameters that describe bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.govresearchgate.net

Developing a specific and accurate force field for a novel molecule like this compound is a critical step for performing molecular dynamics (MD) simulations. The process involves parameterization, where parameters for bond lengths, angles, and dihedral terms are derived to reproduce experimental data or, more commonly, high-level quantum chemical calculations. nottingham.edu.cnrsc.org For instance, torsional parameters are often fitted to match the rotational energy profiles calculated by DFT. acs.org General force fields like AMBER and CHARMM can be extended and re-parameterized for specific molecules like benzamide derivatives to improve accuracy. acs.org

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the solid-state structure (crystal packing) and condensed-phase behavior of molecules. nih.gov For this compound, key intermolecular forces include hydrogen bonding and π-π stacking.

The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure, these groups are expected to form strong N-H···O hydrogen bonds, linking molecules into chains or more complex networks. nih.gov The cyanophenyl ring, being electron-deficient due to the cyano group, can participate in π-π stacking interactions with other aromatic rings.

Computational tools can visualize and quantify these interactions. The Non-Covalent Interaction (NCI) index is a method based on electron density that can identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density topology to find and characterize bond critical points associated with non-covalent interactions.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. unibo.itnsf.gov By calculating properties like vibrational frequencies, NMR chemical shifts, and electronic transitions, theoretical spectra can be generated that aid in the analysis of experimental results.

DFT calculations are routinely used to compute the infrared (IR) and Raman spectra of molecules. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.), and their comparison with experimental spectra allows for a detailed assignment of the observed absorption bands. nih.govnih.gov For this compound, characteristic vibrational modes would include the C≡N stretch, C=O stretch, N-H stretch, and various aromatic ring vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental data, can help confirm the molecular structure.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths.

Table 3: Predicted Spectroscopic Data for a Benzamide Derivative

| Spectroscopy Type | Parameter | Predicted Value (DFT) |

|---|---|---|

| IR | ν(C≡N) | ~2230 cm⁻¹ |

| IR | ν(C=O) | ~1680 cm⁻¹ |

| IR | ν(N-H) | ~3450 cm⁻¹ |

| ¹H NMR | δ(N-H) | 6.0-8.5 ppm |

| ¹³C NMR | δ(C=O) | ~165-170 ppm |

Note: These values are representative and can be refined by specific computational models and comparison with experimental data. nih.gov

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling can provide detailed mechanistic insights into chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated.

For example, the hydrolysis of the amide bond is a fundamental reaction of benzamides. DFT calculations can be used to model this reaction, either under acidic or basic conditions. The calculations would involve locating the transition state structure for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. Similarly, reactions involving the cyano group could also be explored computationally.

Kinetic Isotope Effect (KIE) Studies

Currently, there are no publicly available scientific studies that have specifically investigated the Kinetic Isotope Effect (KIE) for this compound. The Kinetic Isotope Effect is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes.

While the principles of KIE are well-established for various organic reactions, dedicated research applying this methodology to this compound has not been published in the accessible scientific literature. Such a study would typically involve synthesizing isotopically labeled this compound (e.g., with deuterium (B1214612) or carbon-13) and comparing its reaction rates to the unlabeled compound. The resulting KIE values would offer insights into bond-breaking and bond-forming steps in the rate-determining step of a given reaction involving this molecule.

Frontier Molecular Orbital (FMO) Theory Applications

As of the latest available data, specific Frontier Molecular Orbital (FMO) theory applications and detailed analyses for this compound are not present in the published scientific literature. FMO theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and electronic properties of molecules.

A computational study on this compound would involve quantum chemical calculations to determine the energies and spatial distributions of its HOMO and LUMO. This analysis would help in understanding its behavior as an electrophile or nucleophile, predicting the regioselectivity of its reactions, and interpreting its electronic spectra. Although FMO analyses have been performed on a wide range of organic molecules, including various benzamide derivatives, a specific application of this theory to this compound has not been documented.

Reactivity and Mechanistic Studies of 4 Cyano N Methylbenzamide

Reactions of the Nitrile Functional Group (e.g., Reduction)

The nitrile group in 4-cyano-N-methylbenzamide is a key site for chemical transformations, most notably reduction reactions. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles, such as hydride reagents. openstax.orglibretexts.org

Commonly, lithium aluminum hydride (LiAlH₄) is employed to reduce nitriles to primary amines. openstax.orgchemistrysteps.com This reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion. A second hydride addition then yields a dianion, which upon aqueous workup, is protonated to give the corresponding primary amine. openstax.orglibretexts.org For this compound, this would result in the formation of 4-(aminomethyl)-N-methylbenzamide.

| Reagent | Product | Reaction Type |

|---|---|---|

| LiAlH₄ | Primary Amine | Nucleophilic Addition |

| DIBAL-H | Aldehyde | Nucleophilic Addition |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Primary Amine | Catalytic Hydrogenation |

Alternatively, the use of a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is another effective method for the reduction of nitriles to primary amines. researchgate.net

Reactions at the Amide Moiety (e.g., Hydrolysis, N-Functionalization)

The N-methylbenzamide portion of the molecule also presents opportunities for various chemical modifications. The amide bond can undergo hydrolysis under either acidic or basic conditions to yield 4-cyanobenzoic acid and methylamine (B109427). libretexts.org This reaction is a fundamental process in amide chemistry.

N-functionalization of the amide involves reactions at the nitrogen atom. For instance, acylation can occur where an acyl group is introduced, replacing the hydrogen atom on the nitrogen. ncert.nic.in This typically involves reacting the amide with an acid chloride or anhydride (B1165640) in the presence of a base. ncert.nic.in Alkylation at the nitrogen is also a possibility, though it can be more challenging.

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is subject to functionalization through several pathways, dictated by the electronic properties of the existing substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The cyano (-CN) and N-methylformamido (-CONHCH₃) groups are both deactivating and meta-directing for electrophilic aromatic substitution. youtube.commasterorganicchemistry.com This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Therefore, electrophilic attack will preferentially occur at the positions meta to these groups. Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the cyano group, which can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org For a nucleophilic attack to occur on the ring of this compound, a suitable leaving group would need to be present on the ring, typically a halide. The electron-withdrawing cyano group would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. wikipedia.org In some cases, the cyano group itself can act as a leaving group in nucleophilic aromatic substitution reactions on cyano-substituted pyridines and other electron-deficient systems. researchgate.net

Radical functionalization offers alternative strategies for modifying the aromatic ring. Minisci-type reactions involve the addition of a radical to an electron-deficient aromatic ring. researchgate.net While this compound is not as electron-deficient as some heteroaromatics, radical additions are still a potential pathway for functionalization. These reactions are often initiated by the generation of a radical species which then attacks the aromatic ring. nih.gov Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then participate in C-H functionalization of arenes. nih.gov Radical-radical coupling between a cyclohexadienyl radical intermediate and another radical species is a key step in some of these transformations. nih.gov

Bioorthogonal Reactivity Investigations for Substituted Benzamide (B126) Analogues

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While there is no specific information found for the bioorthogonal reactivity of this compound itself, the principles can be applied to its analogues. For instance, benzamide derivatives can be functionalized with bioorthogonal handles, such as azides or alkynes, which can then undergo specific ligation reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The Staudinger reaction between an azide (B81097) and a phosphine (B1218219) is a well-established bioorthogonal transformation. nih.govescholarship.org Substituted benzamides containing an azide group could potentially be used to label biomolecules in a cellular environment.

Functionalization Strategies and Derivative Synthesis

Synthesis of Substituted 4-Cyano-N-Methylbenzamide Derivatives

The incorporation of halogen atoms onto the benzamide (B126) ring is a common strategy to alter electronic properties, lipophilicity, and metabolic stability. Various methods have been developed for the selective halogenation of aromatic systems.

Solvent-free reaction conditions are increasingly employed for the efficient and selective introduction of halogens. researchgate.net These methods often involve the use of reagents like N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. researchgate.net For fluorination, reagents such as Selectfluor (an N-F reagent) can be utilized under solvent-free conditions, sometimes in the presence of a solid support like silica (B1680970) gel. researchgate.net A general approach to producing halogenated cyanobenzoic acid derivatives, which are precursors to this compound, involves the diazotization of an aminobenzoic acid derivative, followed by a Sandmeyer-type reaction to introduce the cyano group, with the halogen already in place. google.com

The reactivity of the resulting halogenated derivatives can be further exploited. For instance, halogenation of an amine can activate an adjacent, otherwise inert, C–N bond, triggering cyclization reactions to form new heterocyclic systems. rsc.org This highlights how the introduction of a halogen can be a strategic step towards more complex molecular architectures.

Table 1: Selected Methods for the Halogenation of Aromatic Rings

| Halogen | Reagent(s) | Conditions | Notes |

| Fluorine | N-F reagents (e.g., Selectfluor) | Solvent-free, solid support (e.g., SiO₂) | Provides a "green chemistry" approach to fluorination. researchgate.net |

| Chlorine | N-Chlorosuccinimide (NCS) | Solvent-free, microwave irradiation | Efficient and rapid method for chlorination. researchgate.net |

| Bromine | N-Bromosuccinimide (NBS) | Solvent-free, solid acid catalyst (e.g., H₂SO₄·SiO₂) | Offers high selectivity and avoids the use of hazardous solvents. researchgate.net |

| Iodine | N-Iodosuccinimide (NIS) | Solvent-free, mechanochemical (grinding) | Environmentally benign method for iodination. researchgate.net |

This table is generated based on general halogenation methods described in the cited literature and may be applicable to the this compound scaffold.

The introduction of alkyl and aryl groups onto the aromatic ring of this compound can significantly impact its steric and electronic profile. Palladium-catalyzed cross-coupling reactions are a cornerstone for these transformations. More advanced C-H activation strategies have also emerged as powerful tools.

A notable approach is the ligand-enabled, palladium(II)-catalyzed meta-C–H alkylation and arylation of benzamides. nih.gov This method utilizes a transient mediator, such as a modified norbornene, to direct the functionalization to the meta position relative to the amide directing group. nih.govnorthwestern.edu This strategy is significant as it overcomes the typical preference for ortho-functionalization in directed C-H activation. nih.gov The use of a specifically designed quinoline-based ligand is often crucial for the success of these reactions, allowing for the coupling of various alkyl and aryl iodides. nih.govnorthwestern.edu

Table 2: Example of a Ligand-Enabled Meta-C-H Arylation of a Benzamide Derivative

| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield |

| N-Aryl Benzamide | Aryl Iodide | Pd(OAc)₂ / Quinoline-type Ligand | Meta-Arylated Benzamide | Good to Excellent |

This is a representative example based on the principles described in the cited literature. nih.gov

The cyano group of this compound is a versatile functional group for the synthesis of various heterocyclic systems. quimicaorganica.org Its electrophilic carbon and nucleophilic nitrogen allow it to participate in a range of cyclization reactions.

One common strategy involves the reaction of the nitrile with dinucleophiles to construct five- or six-membered rings. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of aminopyrazoles or related structures. The polarity of the C≡N bond makes it susceptible to both nucleophilic and electrophilic attack, facilitating its role in intramolecular cyclizations to form heterocycles. quimicaorganica.org N-cyano amides, a class of compounds related to the core structure, are valuable intermediates for synthesizing nitrogen-containing heterocycles like quinazolines and guanidines. nih.gov The synthesis of benzimidazole (B57391) derivatives, another important class of heterocycles, can be achieved through the condensation of o-phenylenediamines with nitriles under various catalytic conditions. researchgate.net

Directed C-H Bond Functionalization Approaches

Directed C-H bond functionalization has become a transformative strategy in organic synthesis, allowing for the selective modification of otherwise inert C-H bonds. epa.gov In the context of this compound, the amide group can act as an effective directing group.

Typically, amide-directed C-H activation, often catalyzed by transition metals like palladium, leads to functionalization at the ortho position. nih.gov However, recent advancements have enabled the selective functionalization of more distant C-H bonds. By employing a U-shaped template, it is possible to direct a catalyst to the meta-position of the aromatic ring. nih.gov As mentioned previously, the combination of a palladium catalyst with a norbornene mediator and a specific ligand can achieve meta-selective alkylation and arylation. nih.govnorthwestern.edu This approach represents a significant step forward in controlling regioselectivity in C-H functionalization reactions. nih.gov These methods are part of a broader effort to develop more sustainable and efficient synthetic routes by minimizing the need for pre-functionalized starting materials. researchgate.net

Strategies for Diversity-Oriented Synthesis of Benzamide Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space, which is particularly useful in drug discovery. cam.ac.uknih.gov The benzamide scaffold is an excellent starting point for DOS due to its synthetic tractability and presence in many biologically active compounds.

A DOS strategy for a benzamide library could involve a "build/couple/pair" approach. columbia.edu In the "build" phase, a set of diverse building blocks, such as variously substituted benzoic acids and amines, would be prepared. The "couple" phase would involve the combinatorial amide bond formation to generate a library of benzamides with high "appendage diversity." cam.ac.uk The "pair" phase could then introduce further complexity and skeletal diversity through subsequent reactions that modify the initial benzamide products, such as intramolecular cyclizations or C-H functionalization reactions. nih.govpnas.org

The goal of DOS is not just to create a large number of compounds, but to ensure they possess a high degree of structural, stereochemical, and skeletal diversity. nih.gov Natural products often serve as an inspiration for the design of scaffolds used in DOS, as they occupy biologically relevant regions of chemical space. nih.gov By applying DOS principles to the this compound core, it is possible to generate extensive libraries of novel compounds for biological screening. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

4-Cyano-N-Methylbenzamide as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a valuable scaffold in synthetic organic chemistry due to the distinct reactivity of its two primary functional groups. The N-methylbenzamide portion of the molecule is a common structural motif in medicinal chemistry, often found in a variety of active pharmaceutical ingredients (APIs). chemicalbook.comnih.gov The N-cyanoamide structure, in particular, is recognized as a pivotal intermediate for accessing biologically active nitrogen-containing heterocycles. nih.gov

The versatility of this compound stems from the ability to selectively target either the cyano group or the benzamide (B126) moiety for chemical modification:

Transformations of the Cyano Group: The nitrile functionality can undergo a wide range of chemical conversions. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Reactions at the Amide Group: The N-H bond of the secondary amide can be deprotonated and subsequently alkylated or arylated. Furthermore, the benzene (B151609) ring itself is susceptible to electrophilic aromatic substitution, with the orientation of incoming groups influenced by the existing substituents. Palladium-catalyzed C-H functionalization strategies, which have been successfully applied to related benzamides, could offer pathways to further derivatization.

The strategic application of these transformations enables chemists to utilize this compound as a starting material or key intermediate in multi-step syntheses, building molecular complexity and targeting compounds with specific therapeutic or material properties. For instance, the N-cyano-N'-methyl functionality is a key component in the synthesis of compounds like Cimetidine, highlighting the pharmaceutical relevance of this structural unit.

Role in the Development of Advanced Materials

The same structural features that make this compound a useful synthetic building block also allow for its incorporation into advanced materials, where the interplay of intermolecular forces and chemical stability are paramount.

The N-methylbenzamide structure is utilized in the development and modification of polymers and resins to enhance physical properties such as thermal stability and flexibility. chemicalbook.com this compound is a promising candidate monomer for the synthesis of specialty polyamides.

Polyamide Synthesis: Through polycondensation reactions, the amide group can become an integral part of a polymer backbone. The presence of the N-methyl group prevents the formation of hydrogen bonds at that site along the polymer chain, which can alter the material's crystallinity and solubility compared to unsubstituted polyamides.

Influence of Pendent Cyano Groups: When incorporated into a polymer, the pendent cyano groups can significantly modify the material's properties. Research on polyamides bearing pendent cyano groups has shown that these groups can disrupt regular chain packing. kpi.ua This disruption can decrease crystallinity, thereby improving the polymer's solubility in organic solvents and enhancing its processability. kpi.ua Furthermore, the highly polar nature of the nitrile group can influence the polymer's dielectric properties and thermal stability.

The incorporation of monomers like this compound allows for the fine-tuning of polymer characteristics, leading to high-performance materials suitable for specialized applications in the automotive, aerospace, or electronics industries. chemicalbook.com

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. The benzamide moiety is a powerful and well-studied functional group in this context due to its robust and directional hydrogen-bonding capabilities.

The secondary amide group of this compound features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This combination reliably forms strong N—H⋯O hydrogen bonds, which direct the self-assembly of molecules in the solid state. nih.govnih.gov In the crystal structures of closely related N-methylbenzamide derivatives, these interactions are observed to link molecules into one-dimensional chains or more complex networks. nih.govnih.gov

The planarity between the amide group and the benzene ring is another key structural parameter. In substituted N-methylbenzamides, the dihedral angle between these two components is typically small, promoting π-π stacking interactions between aromatic rings of adjacent molecules. nih.gov The interplay between strong, directional hydrogen bonds and weaker, less directional forces like π-π stacking and C—H⋯O/N interactions dictates the final supramolecular assembly.

| Interaction Type | Description | Role in Benzamide Assemblies | Typical Bond Distance/Geometry |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | A strong, directional interaction between the amide N-H (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. | Primary driving force for self-assembly, often forming infinite chains or dimeric synthons. nih.gov | H⋯O distance: ~1.8 - 2.2 Å N—H⋯O angle: >150° |

| π-π Stacking | An attractive, noncovalent interaction between the electron clouds of adjacent aromatic rings. | Contributes to the stabilization of the crystal lattice by packing layers or columns of molecules. | Inter-ring distance: ~3.3 - 3.8 Å |

| C—H⋯O/N Interactions | Weaker hydrogen bonds where a carbon-hydrogen bond acts as the donor and a carbonyl oxygen or cyano nitrogen acts as the acceptor. | Serve as secondary interactions that link primary hydrogen-bonded chains into 2D sheets or 3D networks. nih.gov | H⋯O/N distance: ~2.2 - 2.8 Å |

By understanding and controlling these noncovalent interactions, researchers can engineer molecular crystals with specific physical properties, making the benzamide moiety a cornerstone of supramolecular chemistry.

Catalytic and Reagent Applications in Organic Transformations

While this compound is not primarily known as a catalyst, its constituent functional groups suggest potential applications as a reagent or a modifying ligand in catalysis. The parent compound, N-methylbenzamide, is noted for its use as a reagent and catalyst in various synthetic processes, including condensation and acylation reactions, where it can facilitate transformations leading to higher yields. chemicalbook.com

The presence of the cyano group introduces additional possibilities. N-cyano amides with different structures have been developed as specialized reagents. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is employed as an effective electrophilic cyanating agent, capable of transferring a cyano group to nucleophiles. researchgate.net This suggests a potential, albeit unexplored, role for this compound or its derivatives in similar transformations.

Furthermore, the nitrogen atom of the cyano group or the oxygen of the carbonyl could act as a ligand, coordinating to a metal center and modifying the activity or selectivity of a homogeneous catalyst. While direct catalytic applications of this compound are not widely documented, the reactivity of its functional groups and the precedent set by related compounds indicate its potential utility in specialized reagent-based applications.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Cyano-N-Methylbenzamide

This compound, a derivative of benzoic acid, has been a subject of interest in organic synthesis. Research has primarily focused on its preparation and basic characterization.

A notable synthetic route to this compound involves a palladium-catalyzed cyanation reaction. In a documented procedure, 4-bromo-N-methylbenzamide is treated with potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and sodium carbonate (Na₂CO₃). The reaction, carried out in dimethylacetamide (DMA) under a nitrogen atmosphere at elevated temperatures (126-130°C), yields the desired product in high yield (97%).

Table 1: Synthesis of this compound

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-bromo-N-methylbenzamide | K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, Na₂CO₃, 1,4-diazabicyclo[2.2.2]octane | DMA | 126-130°C | 7.5 hr | 97% |

The characterization of this compound has been established through spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals corresponding to the methyl group, the aromatic protons, and the amide proton.

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.03 | d | 3H | -CH₃ |

| 6.17 | br s | 1H | -NH |

| 7.66 | d | 2H | Aromatic CH |

| 7.73 | d | 2H | Aromatic CH |

Emerging Trends in Benzamide (B126) Chemistry Relevant to this compound

The broader field of benzamide chemistry is currently experiencing significant evolution, with several trends holding direct relevance for the future study of this compound. These trends are largely driven by the demand for more sustainable, efficient, and versatile synthetic methodologies.

Green Chemistry Approaches: There is a strong movement towards developing more environmentally friendly methods for amide bond formation. This includes solvent-free reactions and the use of greener catalysts. For instance, boric acid has been utilized as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea (B33335) in a solvent-free approach. Enzymatic methods, employing biocatalysts like Candida antarctica lipase (B570770) B, are also gaining traction for their high selectivity and mild reaction conditions, offering a sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. polyu.edu.hkchemrxiv.org This technique utilizes light energy to drive chemical reactions, often with high efficiency and selectivity. The application of photoredox catalysis to the synthesis of benzamides, including derivatives like this compound, could provide novel and more sustainable synthetic pathways. nih.govrsc.org

Late-Stage Functionalization: The ability to modify complex molecules in the later stages of a synthetic sequence is of great interest, particularly in drug discovery. Photocatalytic methods are proving to be valuable for the late-stage modification of benzamide structures, allowing for the introduction of various functional groups. virginia.edu This trend suggests potential for the further diversification of this compound to create libraries of related compounds for screening in various applications.

Future Prospects for Synthetic Methodologies

The synthesis of this compound and its analogs is poised to benefit from ongoing advancements in amide bond formation. Future methodologies are expected to prioritize efficiency, sustainability, and the ability to generate molecular diversity.

Catalytic Amidation: The development of new catalytic systems for direct amidation of carboxylic acids is a key area of research. researchgate.net These methods avoid the need for stoichiometric activating agents, which generate significant waste. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly attractive from an industrial perspective. researchgate.net

Biocatalytic Synthesis: The use of enzymes to catalyze the formation of amide bonds is a rapidly growing field. researchgate.netrsc.orgacs.org Biocatalysis offers the potential for highly selective and environmentally benign syntheses of benzamides. Future research will likely focus on discovering and engineering new enzymes with broader substrate scopes and improved catalytic efficiencies, which could be applied to the synthesis of this compound. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of benzamides is an emerging area that could lead to more efficient and automated production methods for compounds like this compound.

Advanced Characterization and Computational Challenges

While basic spectroscopic data for this compound exists, a deeper understanding of its structure, properties, and reactivity will require the application of more advanced characterization techniques and computational methods.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, can provide detailed information about the connectivity of atoms within the molecule. Solid-state NMR spectroscopy could be employed to study the structure and dynamics of this compound in the solid state.

Computational Modeling: Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. nih.gov Furthermore, computational studies can provide insights into reaction mechanisms and help in the design of new synthetic routes. A significant challenge in the computational modeling of benzamides is accurately predicting their conformational preferences and the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in their solid-state packing and biological activity. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure and intermolecular interactions in the solid state. This data would be invaluable for validating computational models and understanding its physical properties.

Potential for Novel Chemical Applications

The unique combination of a cyano group and an N-methylamide moiety on a benzene (B151609) ring suggests a range of potential applications for this compound in various fields of chemistry.

Medicinal Chemistry: Benzamide derivatives are a well-established class of pharmacologically active compounds, with applications as enzyme inhibitors, antipsychotics, and antiemetics. nih.govmdpi.com The cyano group can act as a hydrogen bond acceptor and can participate in various biological interactions. Therefore, this compound could serve as a scaffold for the development of new therapeutic agents. For example, benzamides have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases, which are important targets in cancer therapy.

Materials Science: The rigid aromatic core and the presence of functional groups capable of hydrogen bonding make this compound a potential building block for supramolecular assemblies and functional materials. Benzene-1,3,5-tricarboxamides, for example, are known to self-assemble into well-ordered, one-dimensional nanostructures. The specific substitution pattern of this compound could lead to novel self-assembly behaviors and materials with interesting optical or electronic properties.

Organocatalysis: The amide functionality can act as a directing group in various chemical transformations. The specific electronic properties imparted by the cyano group could influence the reactivity of the aromatic ring, making this compound a candidate for use as a ligand or substrate in novel catalytic reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling 4-cyanobenzoic acid derivatives with methylamine via amide bond formation. A common approach uses coupling reagents like EDCI or HOBt in anhydrous DMF under nitrogen atmosphere at 0–25°C. Refluxing in THF with a catalytic amount of DCC has also been reported . Optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be expected?

- Methodological Answer:

- NMR: H NMR (CDCl) shows aromatic protons as a doublet (δ 7.8–8.1 ppm, J = 8.5 Hz) and the methyl group on the amide nitrogen as a singlet (δ 3.0–3.2 ppm). C NMR confirms the cyano group at ~115 ppm and the carbonyl at ~167 ppm .

- IR: Strong absorption at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O).

- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 175.1 (calculated for CHNO).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Avoid inhalation (use fume hoods) and direct skin contact (wear nitrile gloves/lab coats). Dust formation should be minimized via wet handling or solvent-based dispensing. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can this compound be utilized in targeting bacterial enzymes, and what experimental assays validate its efficacy?

- Methodological Answer: The compound’s cyano and amide groups suggest potential as a PPTase inhibitor, analogous to structurally related benzamides . In vitro assays include:

- Enzyme Inhibition: Measure IC via spectrophotometric monitoring of substrate conversion (e.g., malachite green assay for phosphatase activity).

- MIC Testing: Evaluate bacterial growth inhibition in broth microdilution (e.g., against E. coli ATCC 25922) at concentrations 0.5–128 µg/mL.

Q. What role does this compound play in PET imaging probes for neurological targets?

- Methodological Answer: Derivatives of benzamides, such as C-labeled analogs, are used to image metabotropic glutamate receptors (mGlu1). Radiolabeling involves reacting precursor molecules with C]methyl iodide in DMSO at 80°C for 5 minutes. In vivo specificity is confirmed via autoradiography in rat brain sections and competitive binding assays with selective antagonists .

Q. Which computational methods are suitable for predicting the binding affinity of this compound to protein targets?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina with receptor structures (PDB: 3LMN) and ligand optimization via Gaussian09 (B3LYP/6-31G*).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do substituents on the benzamide core influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer: The electron-withdrawing cyano group directs EAS to the meta position. Experimental validation involves nitration (HNO/HSO) or bromination (Br/FeBr), followed by LC-MS to identify mono-substituted products. Computational analysis (Hammett σ values) predicts reactivity trends .

Q. What biochemical pathways are disrupted by this compound in bacterial systems, and how can transcriptomic analysis elucidate these effects?

- Methodological Answer: RNA-seq of treated S. aureus reveals downregulation of fatty acid biosynthesis (FabI/FabK) and cell wall synthesis genes (MurA). Pathway enrichment analysis (KEGG/GO) identifies ATP-binding cassette (ABC) transporters as secondary targets. Validate via qRT-PCR for fabI and murA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.